

4-(2-Thienyl)phenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Thienyl)phenylboronic acid

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An In-depth Technical Guide: **4-(2-Thienyl)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic assembly of molecular frameworks is paramount. Success often hinges on the use of versatile, reliable, and functional-group-tolerant building blocks. Among these, boronic acids have risen to prominence as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This palladium-catalyzed C-C bond formation provides a powerful method for linking molecular fragments with surgical precision.

This guide focuses on a particularly valuable building block: **4-(2-Thienyl)phenylboronic acid**. This compound represents a powerful convergence of two privileged structural motifs. The phenylboronic acid portion provides the reactive handle for Suzuki-Miyaura coupling, enabling its connection to a vast array of substrates.^[1] The thiophene ring, often considered a bioisostere of a phenyl ring, is a ubiquitous feature in numerous FDA-approved drugs, where it can enhance biological activity, modulate metabolic stability, and fine-tune pharmacokinetic properties.^{[3][4]}

By uniting these two components, **4-(2-Thienyl)phenylboronic acid** serves as a key intermediate for synthesizing a new generation of complex organic molecules, from potent

kinase inhibitors to advanced organic electronic materials. This document provides an in-depth exploration of its properties, synthesis, and core applications, grounded in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. **4-(2-Thienyl)phenylboronic acid** is a stable, solid compound under standard conditions, though like all boronic acids, it requires proper handling to prevent degradation.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₉ BO ₂ S | [5][6] |
| Molecular Weight | 204.05 g/mol | [5][6][7] |
| CAS Number | 362612-66-6 | [5][7][8] |
| Appearance | White to off-white or yellow powder | [7][9] |
| Purity (Typical) | ≥95% - 98% | [6][7] |
| Common Synonyms | (4-(Thiophen-2-yl)phenyl)boronic acid, 2-(4-Boronophenyl)thiophene | [5][8] |

Expert Insight: The Boroxine Question A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic, trimeric anhydride known as a boroxine.[10][11] This process is reversible upon the addition of water. While this may affect the apparent molecular weight and can complicate stoichiometry calculations if not accounted for, commercial sources of **4-(2-Thienyl)phenylboronic acid** may contain varying amounts of this anhydride.[8] For high-precision reactions, it is often advisable to use the reagent as supplied or to ensure reaction conditions (e.g., the presence of water in the solvent system) favor the monomeric acid form.

Table 2: Solubility and Storage

| Property | Details | Source(s) |
|--------------------|---|-----------|
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [7] |
| Storage Conditions | Store at 2-8°C, protected from air and light to minimize degradation and oxidation. | [7] |

Part 2: Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field of organic chemistry. A common and reliable method involves the reaction of an organometallic reagent (typically a Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[11]

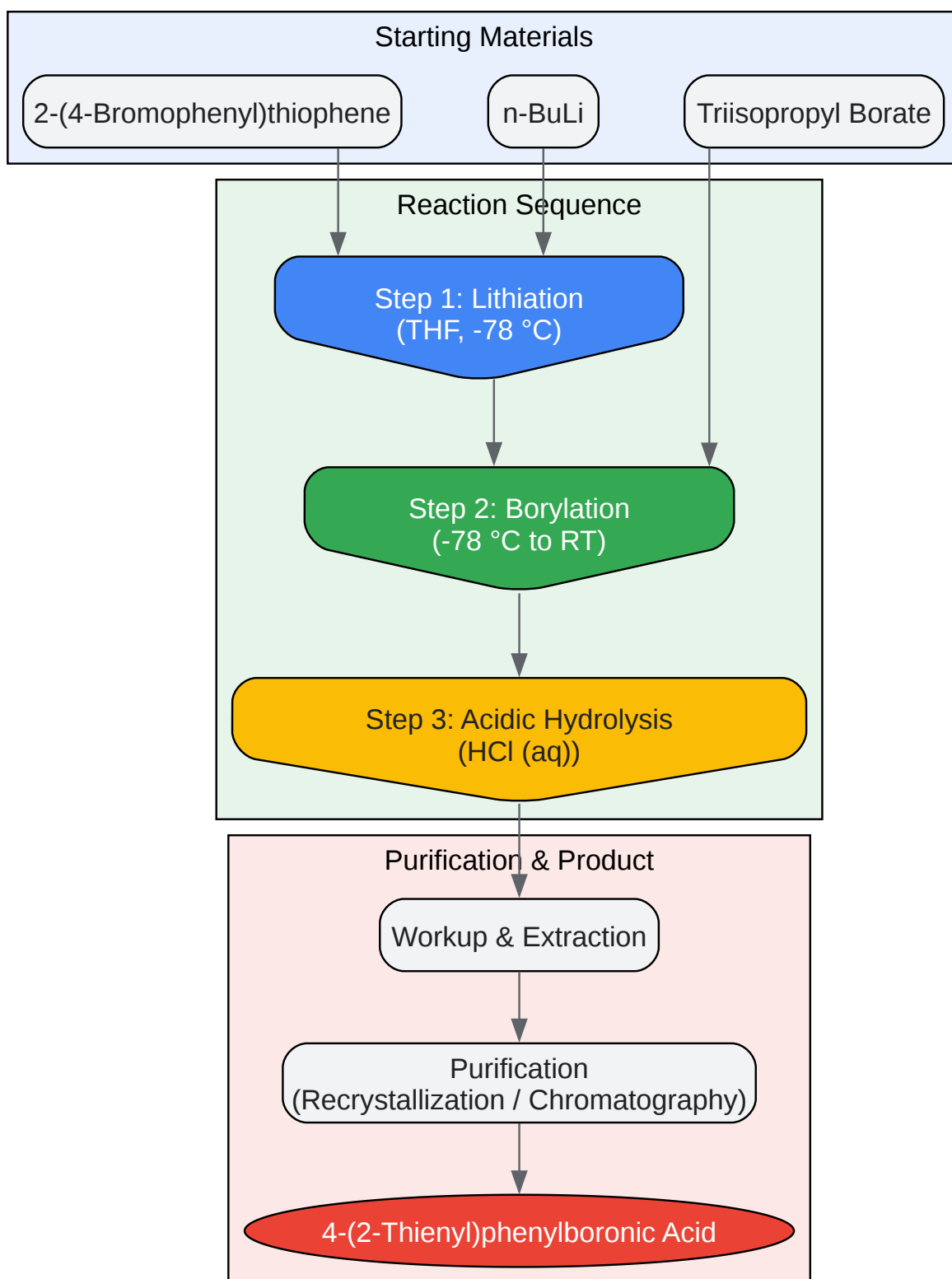
Below is a representative, step-by-step protocol for the synthesis of **4-(2-Thienyl)phenylboronic acid**, starting from 2-(4-bromophenyl)thiophene.

Experimental Protocol: Synthesis of 4-(2-Thienyl)phenylboronic Acid

- Step 1: Lithiation of 2-(4-bromophenyl)thiophene
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(4-bromophenyl)thiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
 - Cool the stirred solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
 - Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical for the subsequent step.
- Step 2: Borylation and Hydrolysis

- While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equiv) dropwise to the organolithium solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
- Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers form.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Step 3: Purification
 - The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure **4-(2-Thienyl)phenylboronic acid**.

Workflow Visualization



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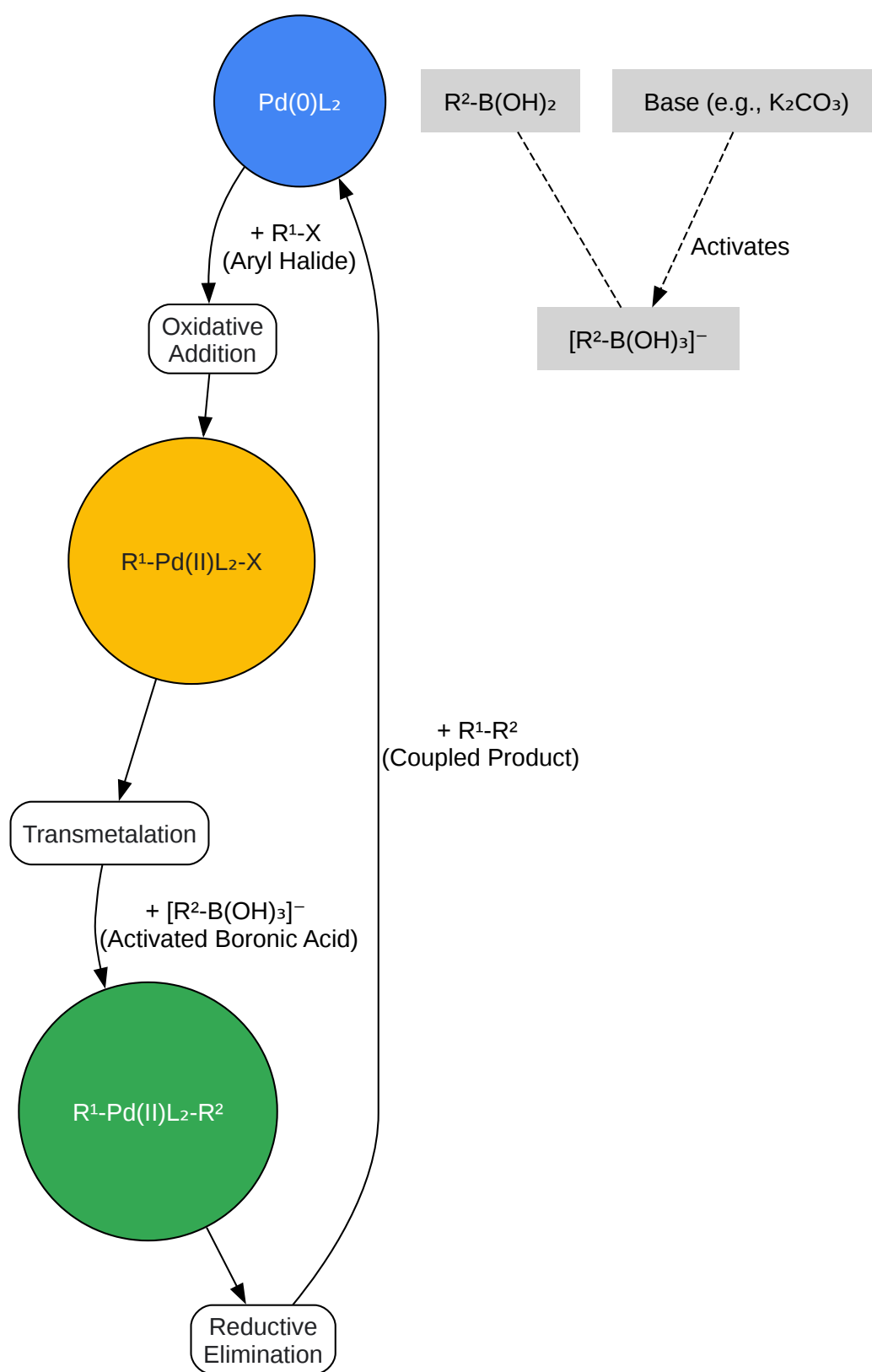
Caption: Synthetic workflow for **4-(2-Thienyl)phenylboronic acid**.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **4-(2-Thienyl)phenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.^[2]

The Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **4-(2-Thienyl)phenylboronic acid** with a generic aryl bromide. Optimization may be required for specific substrates.[3]

- **Reagent Preparation:** To a dry Schlenk flask, add the aryl bromide (1.0 equiv), **4-(2-Thienyl)phenylboronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equiv).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
- **Solvent Addition:** Add a degassed solvent system (e.g., a 3:1 to 5:1 mixture of 1,4-dioxane/water or toluene/ethanol) via syringe.
- **Reaction:** Heat the reaction mixture to 80-110 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and water and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Expert Insights: Causality Behind Experimental Choices

- **Why a Palladium Catalyst?** Palladium complexes, particularly in the $\text{Pd}(0)$ oxidation state, are uniquely capable of undergoing the oxidative addition/reductive elimination cycle with aryl halides and organometallic reagents, which is the heart of the cross-coupling mechanism.[2]
- **Why a Base?** The transmetalation step, where the organic group is transferred from boron to palladium, is typically the rate-limiting step. A base (like potassium carbonate) is crucial as it

activates the boronic acid by forming a more nucleophilic boronate ("ate") complex, which facilitates the transfer to the palladium center.[12][13]

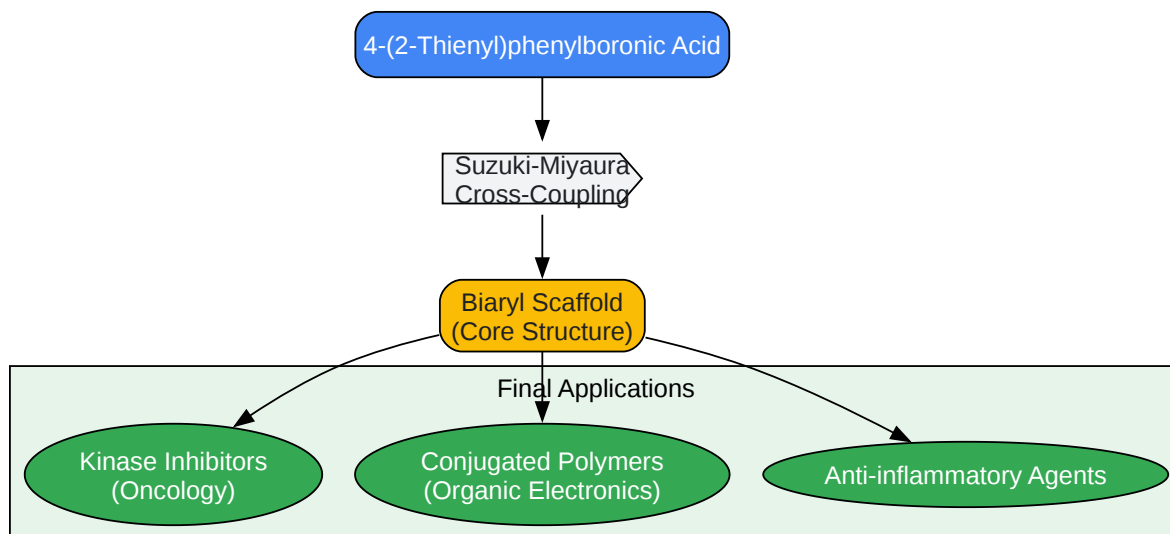
- **Why a Ligand?** Ligands, such as triphenylphosphine (PPh_3), stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. Modern, bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, allowing for the use of less reactive coupling partners like aryl chlorides.[3]
- **Why a Mixed Solvent System?** Many Suzuki reactions use a biphasic solvent system (e.g., dioxane/water). The organic solvent (dioxane) dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base, bringing all components into reactive proximity at the phase interface.[3]

Part 4: Applications in Drug Discovery and Materials Science

The true value of **4-(2-Thienyl)phenylboronic acid** lies in the properties of the molecules it helps create. The 2-thienylphenyl scaffold is a key feature in numerous advanced applications.

- **Medicinal Chemistry:** The thiophene ring is a "privileged structure" in drug discovery. Its incorporation can introduce crucial hydrogen bonding interactions, for example, with the hinge region of protein kinases, making it a valuable component in the design of kinase inhibitors for cancer therapy.[4] Furthermore, thiophene-containing compounds have demonstrated potent anti-inflammatory and anticancer properties.[4]
- **Materials Science:** The extended π -conjugated system of the 2-thienylphenyl unit makes it an excellent building block for organic electronic materials. It is used in the synthesis of thienyl-capped oligophenylenes and other conjugated polymers that are investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7]

Logical Flow: From Building Block to Application



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Caption: Application pathway from reagent to high-value compounds.

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- To cite this document: BenchChem. [4-(2-Thienyl)phenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052017#4-2-thienyl-phenylboronic-acid-molecular-weight-and-formula]

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